3-(1-(3,5-Dimethylisoxazole-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8-12(9(2)21-15-8)13(19)16-5-3-10(4-6-16)17-11(18)7-22-14(17)20/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWZMHSREHGLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anti-inflammatory Activity : Studies indicate that derivatives of thiazolidinediones can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Properties : Research has highlighted the compound's efficacy against specific bacterial strains, suggesting its utility in developing new antibiotics.
- Enzyme Inhibition : It has been reported to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and lipid metabolism.
Pharmacological Research
The pharmacological profile of this compound indicates several potential effects:
- Analgesic Effects : By interacting with pain pathways through FAAH inhibition, it may provide relief in pain management contexts.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative conditions.
Chemical Biology
In chemical biology applications, this compound acts as a tool for probing biological systems:
- Biological Probes : Its unique structure allows it to be used as a probe in biological assays to study enzyme interactions and receptor binding.
Material Science
The compound's unique chemical properties make it suitable for applications in material science:
- Polymer Synthesis : Its reactivity can be harnessed in synthesizing novel polymers with specific functionalities.
Case Studies
Several case studies have documented the applications and efficacy of this compound:
-
FAAH Inhibition Study :
- Objective: To assess the inhibition potency of the compound on FAAH.
- Results: Demonstrated an IC50 value of 6.1 nM, indicating strong potential for therapeutic use in pain relief .
-
Antimicrobial Testing :
- Objective: Evaluate the antimicrobial efficacy against Gram-positive bacteria.
- Results: Showed moderate antibacterial activity, supporting its development as an antibiotic candidate .
Comparison with Similar Compounds
Structural Comparison
The compound’s substitution pattern distinguishes it from other thiazolidine-2,4-dione derivatives. Below is a comparative analysis of key structural features:
Table 1: Structural Comparison of Thiazolidine-2,4-dione Derivatives
- Position 3 vs. 5 Substitution : Unlike YPC-series compounds (substituted at position 5 with imidazopyridazine-piperazine groups), the target compound’s 3-position modification may alter target selectivity or pharmacokinetics. The piperidine-isoxazole moiety could enhance blood-brain barrier penetration compared to bulkier substituents in YPC compounds.
- Heterocyclic Diversity : The 3,5-dimethylisoxazole in the target compound contrasts with triazole (anti-inflammatory agents ) or imidazopyridazine (kinase inhibitors ) groups, suggesting divergent binding interactions.
Pharmacological Activity
Table 2: Pharmacological Activities of Analogous Compounds
- Hypothesized Activity of Target Compound : The isoxazole-piperidine group may confer kinase inhibitory activity similar to YPC compounds but with distinct selectivity due to smaller heterocyclic size. Alternatively, the isoxazole’s electron-withdrawing properties could modulate antioxidant or anti-inflammatory effects, as seen in benzylidene derivatives .
Pharmacokinetic Considerations
- Solubility : The target compound’s isoxazole and tertiary amine (piperidine) may enhance aqueous solubility compared to purely aromatic substituents in antitubercular agents .
- Metabolic Stability : The dimethylisoxazole’s resistance to oxidation could improve half-life relative to YPC compounds’ imidazopyridazine motifs .
Preparation Methods
Thiazolidine-2,4-dione Formation
A modified Gewald reaction is employed:
- Condensation of 2-mercaptoacetic acid with piperidin-4-one in refluxing toluene (110°C, 12 hours).
- Cyclodehydration using polyphosphoric acid (PPA) at 60°C for 3 hours.
Yield Optimization :
N-Functionalization of Piperidine
Selective protection of the piperidine nitrogen is achieved using:
- Boc (tert-butyloxycarbonyl): Boc₂O in THF with DMAP (4-dimethylaminopyridine) at 25°C.
- Cbz (benzyloxycarbonyl): Cbz-Cl in the presence of NaHCO₃.
Deprotection Conditions :
- Boc: TFA (trifluoroacetic acid)/DCM (1:1) at 0°C.
- Cbz: Hydrogenolysis with Pd/C (10%) under H₂ atmosphere.
Coupling Strategies for Conjugation
The final assembly involves coupling the isoxazole-4-carbonyl chloride with the piperidin-4-yl thiazolidine-2,4-dione. Two primary methods are documented:
Schotten-Baumann Acylation
Conditions :
- Piperidine derivative (1 equiv), isoxazole-4-carbonyl chloride (1.2 equiv), NaOH (10% aqueous), 0–5°C.
- Reaction time: 2–4 hours.
Advantages :
- Rapid reaction kinetics.
- Minimal epimerization risk due to low temperature.
Limitations :
- Requires strict pH control (pH 9–10) to prevent hydrolysis.
Steglich Esterification
Reagents :
Yield Comparison :
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Schotten-Baumann | 68 | 92 | Hydrolyzed acyl chloride |
| Steglich | 85 | 98 | DCU (dicyclohexylurea) |
Steglich conditions are preferred for scalability and reduced aqueous workup.
Optimization and Catalytic Approaches
Recent advances focus on green chemistry and catalytic efficiency:
Nano-Catalyzed Cyclization
Nano-CoFe₂O₄@SiO₂/PrNH₂ particles (0.6 mol%) in ethanol/water (3:1) at 70°C achieve 89% yield of the thiazolidine-2,4-dione intermediate.
Mechanistic Insight :
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 20 minutes) reduces reaction time from 12 hours to 35 minutes for the Gewald step, with comparable yields (80–84%).
Analytical Characterization and Purification
Chromatographic Techniques
Q & A
Q. How to reconcile discrepancies between in silico predictions and experimental binding affinities?
- Methodology :
- Force field refinement : Adjust parameters in docking software to account for solvation effects or flexible binding pockets .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic contributions (ΔH, ΔS) to binding, which may explain mismatches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
